![molecular formula C20H22ClN3OS B2591984 N-[4-(5-氯-2-甲基苯基)哌嗪-1-碳硫酰基]-4-甲基苯甲酰胺 CAS No. 497061-03-7](/img/structure/B2591984.png)

N-[4-(5-氯-2-甲基苯基)哌嗪-1-碳硫酰基]-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

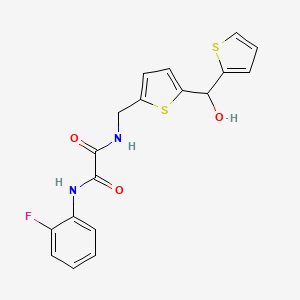

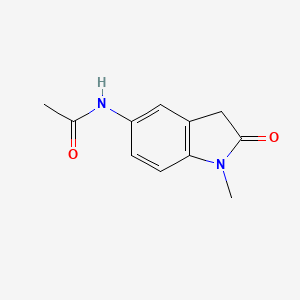

“N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide” is a chemical compound with the molecular formula C20H22ClN3OS . It is a complex organic molecule that contains several functional groups, including a piperazine ring, a carbothioyl group, and a benzamide group .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide”, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .

Molecular Structure Analysis

The molecular structure of “N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide” can be analyzed based on its molecular formula, C20H22ClN3OS . The molecule contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms . Attached to this ring is a carbothioyl group, which consists of a carbonyl group (C=O) and a thiol group (S-H). The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide group (CONH2) .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide” can be inferred from its molecular structure . It has a molecular weight of 387.926 Da . The presence of polar functional groups (carbothioyl and benzamide) suggests that it might have some degree of solubility in polar solvents. The presence of a benzene ring suggests that it might also have some degree of solubility in nonpolar solvents.

科学研究应用

脲酶抑制

该化合物已被研究用于其作为脲酶抑制剂的潜力。脲酶是一种催化尿素水解为二氧化碳和氨的酶,这会导致各种健康问题,例如肾结石和消化性溃疡。 硫脲杂化物,包括所讨论的化合物,已显示出对刀豆脲酶(JBU)的强抑制活性,IC50 值在低微摩尔范围内 。这表明它在治疗和预防与脲酶活性相关的疾病中的潜在应用。

激酶抑制

哌嗪部分,它是该化合物结构的一部分,经常出现在激酶抑制剂中 。激酶是细胞内信号通路中发挥关键作用的酶,它们的失调常与癌症有关。因此,含有哌嗪结构的化合物可能在通过抑制特定激酶来开发新的癌症疗法方面很有价值。

受体调节

哌嗪衍生物也因其在受体调节中的作用而闻名 。它们可以作用于神经系统中的各种受体,可能导致神经系统疾病的应用。该化合物与受体相互作用的能力可以用于开发治疗焦虑、抑郁症和精神分裂症等疾病的药物。

抗增殖活性

吲哚衍生物,与所讨论的化合物具有结构相似性,已显示出有希望的抗增殖作用 。这表明该化合物可用于研究,重点是开发防止癌细胞增殖的新型抗癌药物。

自由基清除

该化合物与自由基清除特性有关 。自由基是不稳定的原子,会导致氧化应激,从而导致细胞损伤。通过作为自由基清除剂,该化合物可以有助于开发抗氧化疗法,保护细胞免受氧化损伤。

药物化学

在药物化学中,该化合物的结构特征,特别是哌嗪环,对于药物设计有利 。它的理化性质和易于合成使其成为创建具有潜在治疗应用的多种生物活性分子的宝贵支架。

腐蚀抑制

有证据表明,类似化合物可以在金属表面形成保护性氧化膜,表明它在腐蚀抑制中的作用 。这种应用可以扩展到防止金属腐蚀至关重要的工业环境。

计算化学

该化合物的结构使其适用于计算研究,包括分子对接和模拟 。这些研究可以预测化合物如何与生物靶标相互作用,从而有助于设计具有更少副作用的更有效药物。

未来方向

The future directions for research on “N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide” could include further investigation of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its potential applications in various fields. Given the wide range of biological activities exhibited by piperazine derivatives , this compound could be of interest in the development of new pharmaceuticals or other biologically active compounds.

属性

IUPAC Name |

N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3OS/c1-14-3-6-16(7-4-14)19(25)22-20(26)24-11-9-23(10-12-24)18-13-17(21)8-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,22,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBKWMVSOQPOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2591901.png)

![3-(3-fluorophenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2591904.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2591916.png)

![4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)

![[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride](/img/structure/B2591921.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2591923.png)